molecular formula C10H12N2O4 B1376278 5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid CAS No. 1192152-97-8

5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid

Cat. No.: B1376278
CAS No.: 1192152-97-8
M. Wt: 224.21 g/mol
InChI Key: MUKRDMBDOQOSSD-UHFFFAOYSA-N
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Description

5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H12N2O4. It is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The compound is characterized by the presence of a pyrazine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group.

Biochemical Analysis

Biochemical Properties

5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the formation of peptide bonds and other essential biochemical processes. The compound’s tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis, preventing unwanted reactions during the synthesis of complex molecules . This interaction is vital for the stability and functionality of the resulting compounds.

Cellular Effects

The effects of 5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amine groups during synthesis ensures that the resulting molecules can interact appropriately with cellular components, leading to desired biochemical outcomes . This modulation can affect various cellular processes, including protein synthesis and metabolic pathways.

Molecular Mechanism

At the molecular level, 5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid exerts its effects through specific binding interactions with biomolecules. The Boc group forms stable bonds with amine groups, preventing them from participating in unwanted reactions . This selective inhibition or activation of enzymes and proteins is crucial for the compound’s role in biochemical synthesis. Additionally, the compound can influence gene expression by stabilizing intermediates in synthetic pathways, ensuring the proper formation of target molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid can change over time. The compound’s stability and degradation are essential factors in its effectiveness. Studies have shown that the Boc group can be removed under specific conditions, allowing the amine group to participate in subsequent reactions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the compound’s potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of 5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid vary with different dosages in animal models. At lower doses, the compound effectively protects amine groups without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential disruptions in metabolic pathways and cellular functions. These threshold effects are crucial for determining the optimal dosage for specific applications.

Metabolic Pathways

5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid is involved in several metabolic pathways, particularly those related to peptide synthesis and modification. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds, ensuring the proper assembly of complex molecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid is transported and distributed through specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it can exert its biochemical effects . The localization and accumulation of the compound are critical for its functionality, as they determine the efficiency of the biochemical reactions it facilitates.

Subcellular Localization

The subcellular localization of 5-(tert-Butoxycarbonyl)pyrazine-2-carboxylic Acid is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that the compound interacts with the appropriate biomolecules, facilitating the desired biochemical outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may involve more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The Boc group can be removed under acidic conditions to yield pyrazine-2-carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

    Oxidation: Pyrazine-2,5-dicarboxylic acid.

    Reduction: Pyrazine-2-carbinol or pyrazine-2-carboxaldehyde.

    Substitution: Pyrazine-2-carboxylic acid.

Scientific Research Applications

5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the Boc group and has different reactivity and solubility properties.

    5-(tert-Butoxycarbonyl)pyrazine-2-carboxamide: Contains an amide group instead of a carboxylic acid group, leading to different chemical behavior.

    5-(tert-Butoxycarbonyl)pyrazine-2-carboxylate: The ester form of the compound, with different solubility and reactivity.

Uniqueness

5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid is unique due to the presence of both the Boc group and the carboxylic acid group, which provide distinct reactivity and versatility in organic synthesis. The Boc group offers protection for the amine functionality, allowing for selective reactions at the carboxylic acid site.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-10(2,3)16-9(15)7-5-11-6(4-12-7)8(13)14/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKRDMBDOQOSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of ethyl 5(tert-butoxycarbonyl)pyrazine-2-carboxylate (0.742 g, 2.78 mmol) and methanol (20 mL) was added potassium hydroxide (0.23 g, 4.1 mmol) in wafer (2 mL) and the reaction was stirred at room temperature overnight. The solvent was removed under vacuum and the residue was dissolved in wafer (5 mL) and acidified to pH 2 with 1M hydrochloric acid. The solid precipitate was collected by filtration to afford the title compound (0.61 g). MS (ESI) m/z 240.2 [M+H]+
Name
ethyl 5(tert-butoxycarbonyl)pyrazine-2-carboxylate
Quantity
0.742 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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